molecular formula C14H34Si2 B3050002 1,2-Bis(triethylsilyl)ethane CAS No. 2295-15-0

1,2-Bis(triethylsilyl)ethane

Cat. No. B3050002
CAS RN: 2295-15-0
M. Wt: 258.59 g/mol
InChI Key: DXEUKNLMPJJFRM-UHFFFAOYSA-N
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Description

1,2-Bis(triethoxysilyl)ethane (BTESE) is a silsesquioxane precursor that is primarily used in the preparation of mesoporous organic materials . It can tune silica networks, making them useful in applications related to molecular separation .


Molecular Structure Analysis

The molecular formula of 1,2-Bis(triethoxysilyl)ethane is [-CH2Si(OC2H5)3]2 . It has a molecular weight of 354.59 . The exact structure of 1,2-Bis(triethylsilyl)ethane was not found in the search results.


Physical And Chemical Properties Analysis

1,2-Bis(triethoxysilyl)ethane is a clear, colorless liquid with a boiling point of 119°C and a density of 0.958 g/mL at 25°C . It has a refractive index of 1.411 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Processes

    1,2-Bis(triethylsilyl)ethane has been utilized in various synthesis processes. For instance, its reaction with Grignard reagents produces adducts that undergo transformations to yield structurally complex compounds. These processes highlight its role in facilitating the formation of new chemical entities, demonstrating its importance in synthetic chemistry (Ionkin & Marshall, 2003).

  • Reaction with Ammonia and Amines

    When reacting with ammonia and amines, 1,2-bis(methyldichlorosilyl)ethane leads to the formation of polymers and tricyclic compounds. This indicates its potential in polymer science and the development of cyclic compounds (Andrianov, Kotrelev, Prudnik, & Lukovnikov, 1973).

  • Crystal Structure Determination

    The compound has been used in the study of crystal structures of various chemical entities. For instance, its derivative was used in the structural analysis of a complex copper compound, providing insights into molecular geometry and bonding (Castro et al., 1996).

Chemical Properties and Reactions

  • Hydrolysis Study

    The hydrolysis process of bis-1,2-(triethoxysilyl)ethane was studied, revealing its behavior in aqueous solutions and providing valuable information about its stability and reactivity (Díaz-Benito, Velasco, Martinez, & Encinas, 2010).

  • Electrochemistry in Organosilicon Compounds

    Its derivatives were explored in the synthesis of poly(disilanylene)ethylenes, demonstrating its utility in the field of electrochemistry and material science (Kunai, Toyoda, Kawakami, & Ishikawa, 1992).

  • Synthesis of Ligands and Complexes

    The compound has been instrumental in the synthesis of various ligands and metal complexes, which are crucial in catalysis and material science (Medina-Molner, Blacque, & Spingler, 2007).

Materials Science and Coatings

  • Corrosion Protection

    The derivative bis-1,2-(triethoxysilyl)ethane has been used as a pre-treatment for hot dip galvanized steel, showing potential in providing corrosion resistance (Montemor, Rosqvist, Fagerholm, & Ferreira, 2004).

  • Silica Membranes in Gas Permeation

    Bis(triethoxysilyl) ethane was used as a silica precursor in the preparation of organic–inorganic hybrid silica membranes, highlighting its role in membrane technology and gas separation processes (Kanezashi, Yada, Yoshioka, & Tsuru, 2010).

  • Polymer Synthesis

    It has been used in the synthesis of bis-1,2-(4-aryl-2-alkyl-1H- inden-1-yl) ethane, demonstrating its versatility in the field of polymer chemistry and catalyst preparation (Lotfi, Emamgholi, Bahrami, & Poorakbar, 2019).

Safety and Hazards

1,2-Bis(triethylsilyl)ethane may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

triethyl(2-triethylsilylethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H34Si2/c1-7-15(8-2,9-3)13-14-16(10-4,11-5)12-6/h7-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEUKNLMPJJFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)CC[Si](CC)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503950
Record name (Ethane-1,2-diyl)bis(triethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2295-15-0
Record name (Ethane-1,2-diyl)bis(triethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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